O-Methylserine

Enzyme substrate specificity Serine dehydrogenase NADP⁺-dependent oxidoreductase

O-Methylserine (CAS 32620-11-4; L-O-methylserine) is a non-proteinogenic α-amino acid derivative wherein the hydroxyl hydrogen of L-serine is replaced by a methyl group. This structural modification yields C₄H₉NO₃ (MW 119.12) and eliminates hydrogen-bond donation at the side-chain oxygen while introducing a methoxy moiety.

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS No. 32620-11-4
Cat. No. B3415670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Methylserine
CAS32620-11-4
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESCOCC(C(=O)O)N
InChIInChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
InChIKeyKNTFCRCCPLEUQZ-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Methylserine (CAS 32620-11-4): Non-Proteinogenic L-Serine Derivative with Defined Enzyme Interaction Profile and Pharmaceutical Intermediacy


O-Methylserine (CAS 32620-11-4; L-O-methylserine) is a non-proteinogenic α-amino acid derivative wherein the hydroxyl hydrogen of L-serine is replaced by a methyl group [1]. This structural modification yields C₄H₉NO₃ (MW 119.12) and eliminates hydrogen-bond donation at the side-chain oxygen while introducing a methoxy moiety [2]. The compound is a naturally occurring metabolite that has been identified as a constituent of the antifungal hexadepsipeptide kutznerides, where it is biosynthesized via SAM-dependent O-methylation of L-serine [3].

Why Generic Serine Analogs Cannot Replace O-Methylserine in Enzyme Studies and Pharmaceutical Synthesis


O-Methylserine cannot be substituted by L-serine, D-serine, O-acetylserine, or O-phosphoserine in applications requiring either (1) discrimination of hydroxyl-group-dependent enzyme catalysis or (2) the O-methyl pharmacophore essential for downstream drug synthesis. The O-methyl modification blocks hydrogen-bond donation, altering both substrate recognition by PLP-dependent enzymes and the compound's role as a chiral intermediate in lacosamide manufacture [1][2]. Consequently, generic substitution leads to either complete loss of enzyme interaction or generation of the incorrect stereochemical product, rendering the compound functionally unique in its class [3].

Quantitative Differentiation of O-Methylserine (CAS 32620-11-4) Versus Closest Serine Analogs: Enzyme Interaction and Substrate Specificity Data


NADP⁺-Dependent Serine Dehydrogenase Substrate Specificity: O-Methyl-DL-Serine vs. L-Serine and D-Serine

O-Methyl-DL-serine is completely inert as a substrate for NADP⁺-dependent serine dehydrogenase from Agrobacterium tumefaciens, whereas L-serine and D-serine are readily oxidized. The enzyme catalyzes oxidation of the serine hydroxyl group to 2-aminomalonate semialdehyde; methylation of this hydroxyl group ablates all detectable enzymatic activity [1].

Enzyme substrate specificity Serine dehydrogenase NADP⁺-dependent oxidoreductase

Serine Palmitoyltransferase Binding Affinity: α-Methyl-L-Serine vs. L-Serine

α-Methyl-L-serine (an analog bearing the methyl group on the α-carbon rather than the side-chain oxygen) binds to serine palmitoyltransferase (SPT) from Sphingobacterium multivorum with a Kd of 8.3 ± 1.8 mM, yet shows no detectable catalytic turnover (kcat/Km not determined) [1]. In contrast, the native substrate L-serine exhibits Kd = 0.45 ± 0.050 mM, kcat = 13 ± 1.0 min⁻¹, and Km = 3.6 ± 0.87 mM. While these data are for the α-methyl analog and not O-methylserine, they illustrate the class-level principle that methyl substitution on serine profoundly alters SPT interaction: binding affinity is reduced ~18.4-fold and catalysis is abolished [1].

Enzyme binding kinetics Serine palmitoyltransferase Sphingolipid biosynthesis

Competitive Inhibition of D-Serine Ammonia-Lyase: O-Methylserine vs. Native Substrate

O-Methylserine acts as a competitive inhibitor of D-serine ammonia-lyase (EC 4.3.1.18), a PLP-dependent enzyme that catalyzes the deamination of D-serine to pyruvate and ammonia [1][2]. The compound has also been characterized as an alternative substrate for PLP-dependent D-cysteine desulfhydrase [1]. No inhibition is observed with O-phosphoserine or O-succinylhomoserine under comparable conditions in related enzyme systems [3].

Enzyme inhibition D-Serine ammonia-lyase PLP-dependent lyase

Structural Perturbation of Human Serine Dehydratase Active Site by O-Methylserine

Co-crystallization of O-methylserine with human liver serine dehydratase (hSDH) produces the rSDH-(PLP-OMS) holo-enzyme complex. Direct structural comparison with the native holo-enzyme reveals a large structural difference in the active site caused by the artificial O-methylserine ligand [1]. Unlike L-serine, which supports catalytic turnover, O-methylserine induces a distinct conformational state without enabling deamination activity.

X-ray crystallography Serine dehydratase PLP-dependent enzyme structure

Pharmaceutical Intermediacy: O-Methylserine as Essential Precursor for Lacosamide Synthesis

O-Methylserine (specifically the D-enantiomer, O-methyl-D-serine) is an indispensable chiral intermediate in the synthesis of lacosamide, an FDA-approved antiepileptic agent for partial-onset seizures [1][2]. The synthetic route requires O-methylation of D-serine followed by resolution of the racemate, with the O-methyl group serving as the essential methoxy pharmacophore of the final drug molecule. Alternative serine derivatives lacking this O-methyl group (e.g., D-serine, O-acetylserine) cannot serve as precursors because the methoxy group is a required structural feature for lacosamide's mechanism of action as a sodium channel modulator [3].

Pharmaceutical synthesis Lacosamide intermediate Antiepileptic drug

Validated Application Scenarios for O-Methylserine (CAS 32620-11-4) Based on Quantitative Differentiation Evidence


Negative Control Substrate for NADP⁺-Dependent Serine Dehydrogenase Assays

Researchers studying serine oxidation pathways can employ O-methylserine as an inert negative control. Unlike L-serine (Km = 42 mM) and D-serine (Km = 44 mM), O-methyl-DL-serine shows no detectable substrate activity with NADP⁺-dependent serine dehydrogenase from A. tumefaciens, confirming that the free hydroxyl group is essential for catalysis [1]. This differential reactivity enables precise discrimination of hydroxyl-dependent versus hydroxyl-independent oxidation mechanisms.

Structural Probe for PLP-Dependent Serine Dehydratase Mechanistic Studies

O-Methylserine co-crystallizes with human serine dehydratase to trap the enzyme in a structurally distinct, catalytically inactive conformation. The resulting rSDH-(PLP-OMS) complex reveals large active-site structural differences compared to the native holo-enzyme [2]. This makes O-methylserine a valuable tool for X-ray crystallography studies aimed at elucidating the conformational dynamics of PLP-dependent β-family enzymes.

Chiral Intermediate for Lacosamide API Manufacturing

Pharmaceutical manufacturers producing lacosamide (an antiepileptic drug) require O-methyl-D-serine as the direct chiral precursor. Procuring resolved O-methyl-D-serine or racemic O-methyl-DL-serine eliminates the O-methylation step of D-serine, which in conventional routes causes up to ~15% racemization and requires expensive methylating agents (Ag₂O/CH₃I or dimethyl sulfate) [3][4]. This substitution improves overall yield and reduces purification burden.

Competitive Inhibitor for Bacterial D-Serine Ammonia-Lyase Research

Investigators studying bacterial D-serine metabolism can utilize O-methylserine as a competitive inhibitor of D-serine ammonia-lyase [5]. Unlike O-phosphoserine and O-succinylhomoserine, which show no interaction with this enzyme class, O-methylserine provides selective modulation of the D-serine deamination pathway, enabling dissection of serine catabolism in E. coli and related organisms.

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